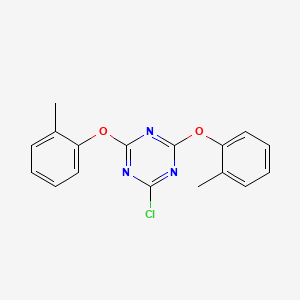
Manganese--titanium (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–titanium (3/2) is a compound that combines the properties of manganese and titanium. Manganese is known for its hardness and brittleness, while titanium is recognized for its high strength-to-weight ratio and excellent corrosion resistance. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of manganese–titanium (3/2) involves the reaction of manganese and titanium in specific stoichiometric ratios. One common method is the solid-state reaction, where manganese and titanium powders are mixed and heated at high temperatures to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of manganese–titanium (3/2) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where the elements are melted together in a vacuum to ensure high purity and uniform composition. Another method is the powder metallurgy technique, where the powdered elements are compacted and sintered to form the desired compound .
化学反応の分析
Types of Reactions: Manganese–titanium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form manganese and titanium oxides, and it can be reduced back to its elemental form under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of manganese–titanium (3/2) include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of manganese–titanium (3/2) include manganese oxide, titanium oxide, and various mixed oxides. These products have significant industrial applications, particularly in the fields of catalysis and materials science .
科学的研究の応用
Manganese–titanium (3/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, the compound is studied for its potential use in bone implants and other biomedical devices, as it can enhance the biocompatibility and mechanical properties of titanium-based materials .
In industry, manganese–titanium (3/2) is used in the production of high-strength alloys and coatings. Its excellent corrosion resistance makes it valuable in aerospace and marine applications. Additionally, the compound is being explored for use in energy storage systems, such as redox flow batteries, due to its electrochemical properties .
作用機序
The mechanism of action of manganese–titanium (3/2) involves its interaction with various molecular targets and pathways. In biological systems, the compound can modulate the activity of enzymes and proteins involved in bone metabolism and immune responses. For example, manganese-implanted titanium surfaces have been shown to enhance the osteogenic differentiation of bone marrow mesenchymal stem cells and promote the polarization of macrophages towards a pro-healing phenotype .
In industrial applications, the compound’s mechanism of action is related to its ability to form stable oxides and other compounds under specific conditions. This stability is crucial for its use in high-temperature and corrosive environments .
類似化合物との比較
Manganese–titanium (3/2) can be compared with other similar compounds, such as manganese–aluminum and titanium–vanadium. While manganese–aluminum is known for its lightweight and high-strength properties, it lacks the excellent corrosion resistance of manganese–titanium (3/2). On the other hand, titanium–vanadium is recognized for its high-temperature stability but does not offer the same level of biocompatibility as manganese–titanium (3/2) .
List of Similar Compounds:- Manganese–aluminum
- Titanium–vanadium
- Manganese–chromium
- Titanium–zirconium
These comparisons highlight the unique combination of properties that make manganese–titanium (3/2) a valuable compound in various fields.
特性
CAS番号 |
63749-14-4 |
|---|---|
分子式 |
Mn3Ti2 |
分子量 |
260.55 g/mol |
IUPAC名 |
manganese;titanium |
InChI |
InChI=1S/3Mn.2Ti |
InChIキー |
DWMRLVJSQOEJBE-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ti].[Mn].[Mn].[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
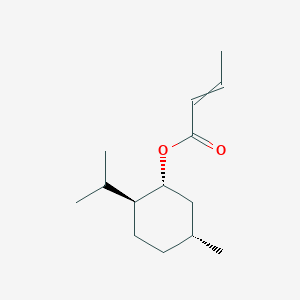
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
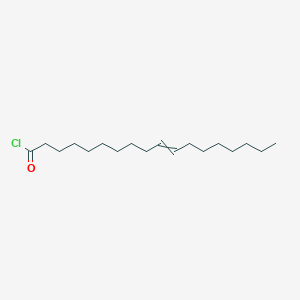
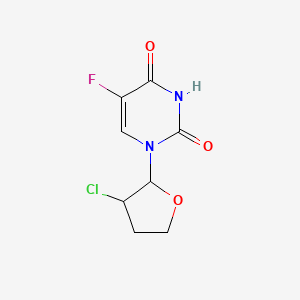

![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
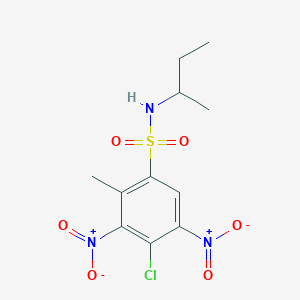

![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
